3-Bromo[1,5]naphthyridin-4-ol is a heterocyclic organic compound characterized by the presence of a bromine atom at the 3-position and a hydroxyl group at the 4-position of the naphthyridine ring. Its molecular formula is CHBrNO, and it has a molecular weight of approximately 226.05 g/mol. This compound is part of the naphthyridine class, which is known for its diverse biological activities and potential applications in medicinal chemistry.
The compound can be synthesized through various methods, including cyclization reactions and modifications of existing naphthyridine derivatives. Research indicates that 3-bromo[1,5]naphthyridin-4-ol can be derived from simpler precursors via chemical transformations such as bromination and hydroxylation.
3-Bromo[1,5]naphthyridin-4-ol falls under the category of naphthyridines, which are bicyclic compounds featuring nitrogen atoms in their aromatic rings. This classification highlights its potential utility in pharmaceuticals and materials science due to its unique structural properties.
The synthesis of 3-bromo[1,5]naphthyridin-4-ol typically involves several steps:
One common synthetic route involves using a modified Skraup reaction, where 3-amino-pyridine derivatives react with glycerol under acidic conditions, leading to the formation of naphthyridine rings. Subsequent bromination can be conducted using bromine or hydrobromic acid, followed by purification steps to isolate the desired compound .
These data points are crucial for understanding the compound's reactivity and interactions with other chemical species.
3-Bromo[1,5]naphthyridin-4-ol participates in several types of chemical reactions:
For example, oxidation reactions may utilize potassium permanganate or hydrogen peroxide as oxidizing agents, while reduction could involve sodium borohydride or lithium aluminum hydride. Substitution reactions typically require mild conditions to prevent degradation of the naphthyridine framework.
The mechanism of action for 3-bromo[1,5]naphthyridin-4-ol involves its interaction with biological targets, particularly in medicinal chemistry contexts. It has been noted that naphthyridine derivatives exhibit significant activity against various kinases and other enzymes involved in cellular signaling pathways.
Research indicates that compounds like 3-bromo[1,5]naphthyridin-4-ol may inhibit specific kinase activities, leading to altered cellular responses that can be beneficial in treating diseases such as cancer. The precise biochemical pathways affected by this compound are still under investigation.
3-Bromo[1,5]naphthyridin-4-ol has several notable applications:
Research continues to explore new applications and modifications of this compound to enhance its efficacy and broaden its utility in various scientific fields .
Naphthyridines represent a class of diazanaphthalenes characterized by two fused pyridine rings with distinct nitrogen atom arrangements. Six structural isomers exist, differentiated solely by the relative positions of their nitrogen atoms within the bicyclic 10-π-electron system. The 1,5-naphthyridine isomer features nitrogen atoms at the [1,5]-positions, conferring a symmetric dipole moment and distinct electronic properties compared to other isomers like 1,6-, 1,7-, 1,8-, 2,6-, and 2,7-naphthyridines [3] [8]. This specific positioning significantly influences the compound’s reactivity, binding affinity in coordination chemistry, and physicochemical behavior. The 1,5-naphthyridine core exhibits a planar structure with a calculated dipole moment of ~2.5 D, intermediate between the highly asymmetric 1,8-isomer (~5.0 D) and the symmetric 2,6-isomer (~0 D). This balanced polarity enhances solubility in polar aprotic solvents relative to hydrocarbon-rich heterocycles [4].
Table 1: Structural Characteristics of Naphthyridine Isomers
Isomer | Nitrogen Positions | Dipole Moment (D) | Key Distinguishing Feature |
---|---|---|---|
1,5 | 1 and 5 | ~2.5 | High symmetry, versatile electrophilic substitution |
1,6 | 1 and 6 | ~3.8 | Angular nitrogen placement |
1,7 | 1 and 7 | ~4.2 | Reduced resonance stabilization |
1,8 | 1 and 8 | ~5.0 | Strongly polarized, prone to stacking |
2,6 | 2 and 6 | ~0.1 | Nearly non-polar, hydrophobic |
2,7 | 2 and 7 | ~1.5 | Linear nitrogen alignment |
The inaugural synthesis of unsubstituted 1,5-naphthyridine was reported in 1927 by Brobansky and Sucharda, who adapted the classical Skraup quinoline synthesis using 3-aminopyridine as the precursor [3] [8]. This landmark achievement established foundational access to the heterocyclic scaffold. Subsequent methodological advancements significantly expanded synthetic control:
Table 2: Key Synthetic Milestones in 1,5-Naphthyridine Chemistry
Period | Synthetic Method | Key Innovation | Representative Product |
---|---|---|---|
1927 | Classical Skraup | Adaptation to 3-aminopyridine | Unsubstituted 1,5-naphthyridine |
Mid-20th Century | Modified Skraup (I₂/m-NO₂PhSO₃Na) | Improved yields and catalyst recyclability | 3-Bromo-1,5-naphthyridine |
1970s | Gould-Jacobs Reaction | Ethoxymethylenemalonate cyclization | 4-Oxo-1,4-dihydro-1,5-naphthyridines |
Contemporary | Meldrum’s Acid Cyclization | High-temperature decarboxylative aromatization | 8-Substituted-4-hydroxy-1,5-naphthyridines |
Halogenation, particularly bromination, of the 1,5-naphthyridine scaffold profoundly enhances its utility as a synthetic intermediate. Bromine atoms act as directing groups for metalation and enable transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Stille, Sonogashira). 3-Bromo[1,5]naphthyridin-4-ol (CAS: 859986-64-4/53454-34-5; C₈H₅BrN₂O; MW: 225.05 g/mol) exemplifies this strategic functionalization [1] [5] [7]. Its significance arises from three key attributes:
Table 3: Key Compounds Derived from Halogenated 1,5-Naphthyridines
Compound Class | Example Structure/Notation | Application/Biological Activity | Source Compound |
---|---|---|---|
Benzo[b][1,5]naphthyridines | 7-Chloro-2-methoxy-N-(p-tolyl)benzo[b][1,5]naphthyridin-10-amine (162b) | Topoisomerase I inhibition (IC₅₀: 15.9 µM, K562) | 3-Bromo-1,5-naphthyridin-4-ol |
Imidazo[4,5-c][1,5]naphthyridinones | Isoxazole-substituted derivatives (71bd, 71be) | BET bromodomain inhibition (pIC₅₀: 6.1–6.8) | Halogenated 1,5-naphthyridine intermediates |
Indeno[2,1-c][1,5]naphthyridines | Fluorinated derivative (51d) | Antiproliferative (IC₅₀: 1.7 µM, A549 lung cancer) | 3-Substituted-1,5-naphthyridin-4-ols |
Pyronaridine analogs | Structure I (Antimalarial) | Activity against Plasmodium falciparum | Bromo-hydroxy naphthyridines |
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 199488-98-7
CAS No.: 120026-55-3
CAS No.: 88704-45-4
CAS No.: 54705-14-5